N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c26-20(21(27)24-14-17-5-3-11-29-17)23-13-15-7-9-25(10-8-15)22(28)19-12-16-4-1-2-6-18(16)30-19/h1-2,4,6,12,15,17H,3,5,7-11,13-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZUKQDNNVFTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: Piperidine is reacted with formaldehyde and hydrogen chloride to form the piperidin-4-ylmethyl chloride.
Oxalamide Formation: The piperidine derivative is reacted with oxalyl chloride to form the oxalamide intermediate.
Final Coupling Reaction: The benzofuran-2-carbonyl chloride is coupled with the oxalamide intermediate under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials.
Mechanism of Action
The mechanism of action of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs and Key Features
The compound is compared to three ethanediamide derivatives and fentanyl analogs (Table 1), highlighting structural and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Observations
Piperidine Substitution: The target compound’s piperidin-4-yl group aligns with fentanyl analogs (e.g., 4-Methoxybutyrylfentanyl) but contrasts with W-18/W-15 (piperidin-2-yl) . The 4-position may enhance receptor binding due to spatial compatibility with opioid or non-opioid targets.
Benzofuran vs.
Ethanediamide vs. Amide Linkages : Unlike fentanyl’s single amide bond, the ethanediamide structure in the target compound and analogs introduces a second hydrogen-bonding site, possibly altering target selectivity (e.g., kinase inhibition vs. opioid receptor binding).
Tetrahydrofuran Substituent : The oxolan-2-ylmethyl group may enhance solubility compared to purely aromatic substituents (e.g., trifluoromethylphenyl in ), balancing lipophilicity for optimal bioavailability.
Research Findings and Implications
- Antimicrobial Potential: Benzofuran derivatives (e.g., ) exhibit antimicrobial activity, suggesting the target compound could share this property.
- Analytical Challenges : Differentiation from isomers (e.g., fluorophenyl or benzyl analogs ) requires advanced techniques like LC-MS/MS or NMR.
- Pharmacological Hypotheses : The combination of benzofuran (aromatic interaction) and piperidine (flexibility) may target CNS receptors, while the ethanediamide could modulate enzyme activity (e.g., proteases).
Biological Activity
The compound N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Benzofuran moiety : Implicated in various biological interactions.
- Piperidine ring : Known for enhancing binding affinity to biological targets.
- Oxolan (tetrahydrofuran) group : Contributes to the compound's solubility and stability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 266.31 g/mol |
| IUPAC Name | This compound |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The presence of the piperidine and benzofuran structures suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound might interact with various receptors, influencing their activity and downstream signaling pathways.
Therapeutic Potential
Initial studies have indicated several therapeutic applications:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The benzofuran component is often associated with neuroprotective properties, potentially making this compound a candidate for neurological disorders.
Study 1: Anticancer Activity
A study investigated the effects of benzofuran derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of benzofuran derivatives. Results demonstrated that these compounds could reduce oxidative stress in neuronal cells, indicating a possible mechanism for protecting against neurodegenerative diseases .
Summary of Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity observed | Potential for cancer treatment |
| Neuroprotective Effects | Reduction in oxidative stress | Possible application in neurology |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity and yield be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzofuran-piperidine core via Suzuki–Miyaura coupling (organoboron reagents and Pd catalysis) to attach the benzofuran moiety to piperidine .
- Step 2: Introduction of the oxalamide linker through nucleophilic acyl substitution using activated oxalyl chloride derivatives .
- Step 3: Functionalization with tetrahydrofuran (oxolan) via reductive amination or alkylation .
Optimization Strategies:
- Use HPLC-MS to monitor intermediate purity and minimize side products .
- Optimize reaction temperatures (e.g., 60–80°C for amidation) and solvent systems (e.g., anhydrous DMF or dichloromethane) to improve yields .
- Employ Boc-protection/deprotection for amine intermediates to prevent unwanted side reactions .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS):
- Validate molecular formula (e.g., C₂₄H₂₇N₃O₅) with <2 ppm error .
- X-ray Crystallography:
- Resolve stereochemistry and confirm the spatial arrangement of the tetrahydrofuran substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
